molecular formula C18H24N2O3 B2658805 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034541-03-0

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2658805
CAS No.: 2034541-03-0
M. Wt: 316.401
InChI Key: ULXCXRDIUWAIKQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a naphthalene ring and a dimethoxy-methylpropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Preparation of 2,3-Dimethoxy-2-methylpropanol: This intermediate can be synthesized by the reaction of 2,3-dimethoxypropene with a suitable methylating agent under acidic conditions.

    Formation of Naphthalen-1-ylmethylamine: This can be prepared by the reduction of naphthalen-1-ylmethylamine hydrochloride using a reducing agent such as lithium aluminum hydride.

    Urea Formation: The final step involves the reaction of 2,3-dimethoxy-2-methylpropanol with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy or naphthalen-1-ylmethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxy-2-methylpropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-(2,3-Dimethoxy-2-methylpropyl)-3-(benzyl)urea: Similar structure with a benzyl group.

Uniqueness

1-(2,3-Dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethoxy-2-methylpropyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(23-3,13-22-2)12-20-17(21)19-11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCXRDIUWAIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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